molecular formula C12H11NO3 B3231566 Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 132638-24-5

Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3231566
CAS No.: 132638-24-5
M. Wt: 217.22 g/mol
InChI Key: XSWODDQKGOXFFU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative with a methyl ester group at the 3-position and a methyl substituent at the 2-position of the quinoline core. It belongs to a class of compounds explored for antimicrobial activity, particularly against bacterial and fungal strains. The compound’s synthesis involves alkylation reactions using reagents like methyl iodide and intermediates such as 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one . Structural confirmation is achieved via HNMR, elemental analysis, and chromatographic techniques . Its antimicrobial activity is hypothesized to arise from Mg²⁺ chelation, akin to fluoroquinolones, though it lacks the fluorine atom typical of that class .

Properties

IUPAC Name

methyl 2-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-10(12(15)16-2)11(14)8-5-3-4-6-9(8)13-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWODDQKGOXFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 2-methyl-3-oxo-3-(phenylamino)propanoic acid with various reagents. One common method includes the use of aromatic amines and diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the condensation of methyl 2-isothiocyanatobenzoate with methyl malonate .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are scalable and efficient. These methods may include the use of metal-catalyzed reactions, flow chemistry, and one-pot synthesis techniques to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents bacterial DNA from duplicating, leading to the death of the bacterial cell . This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison
Compound Name Substituents Bioactivity Notes Yield Key Reference
Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 2-Me, 3-COOCH₃ Moderate broad-spectrum antimicrobial N/A
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid (4a) 3-COOH, propanoic acid linker Potent antimicrobial, Mg²⁺ chelation N/A
Methyl (S)-7-(4-(but-3-en-2-yl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-... 6-F, piperazine, cyclopropyl High yield (90%), enhanced target binding 90%
Ethyl 6-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(oxiran-2-ylmethyl)-... Pyrazole, epoxide Potential enzymatic stability 33%
Table 2: Substituent Impact on Activity
Substituent Type Example Compound Effect on Properties
Piperazine Methyl 4-Oxo-7-(piperazinyl-methyl)-... Improved solubility and bioavailability
Trifluoromethyl 8p () Enhanced metabolic stability
Carboxylic Acid 4a () Stronger Mg²⁺ chelation
Fluorine Increased DNA gyrase inhibition

Biological Activity

Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its structural similarity to other quinoline derivatives, which have been shown to possess various pharmacological properties. Research indicates that this compound can act as an effective inhibitor of several biological targets.

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit Hepatitis B Virus (HBV) replication. In vitro experiments demonstrated that certain derivatives exhibited high inhibition rates at concentrations around 10 µM, suggesting a promising avenue for therapeutic development against viral infections .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of DNA Gyrase : Similar to other quinolone antibiotics, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Anticancer Properties : Research has shown that certain quinolone derivatives can inhibit the formation of c-Myc/Max/DNA complexes, which are crucial in cancer cell proliferation . This suggests potential use in targeting various cancers.
  • Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to specific proteins involved in viral replication and cancer progression, enhancing their therapeutic potential .

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives:

StudyFindings
Study A Demonstrated significant antiviral activity against HBV with an EC50 value at 10 µM. Molecular docking confirmed strong binding affinity to viral proteins.
Study B Investigated anticancer effects on various cell lines; showed inhibition of cell proliferation via c-Myc pathway disruption.
Study C Explored antibacterial properties; exhibited high efficacy against Gram-positive bacteria through DNA gyrase inhibition.

Research Findings

The following table summarizes key research findings related to this compound:

Activity TypeTarget PathwayConcentrationEfficacy
AntiviralHBV10 µMHigh
Anticancerc-Myc/MaxVariesModerate
AntibacterialDNA GyraseVariesHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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